molecular formula C17H8F6O2 B15334365 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 67810-63-3

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B15334365
CAS No.: 67810-63-3
M. Wt: 358.23 g/mol
InChI Key: PTIDILCMTSFARB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1H-indene-1,3(2H)-dione core substituted at the 2-position with a 3,5-bis(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₁F₆NO₂, with a molecular weight of 399.3 g/mol . The trifluoromethyl (-CF₃) groups impart strong electron-withdrawing effects, enhancing thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs.

Properties

CAS No.

67810-63-3

Molecular Formula

C17H8F6O2

Molecular Weight

358.23 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]indene-1,3-dione

InChI

InChI=1S/C17H8F6O2/c18-16(19,20)9-5-8(6-10(7-9)17(21,22)23)13-14(24)11-3-1-2-4-12(11)15(13)25/h1-7,13H

InChI Key

PTIDILCMTSFARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Methods

Reaction Mechanism and Base Selection

The Knoevenagel condensation remains the most widely employed method, leveraging the reactivity of indene-1,3-dione’s active methylene group with aromatic aldehydes. In this process, 3,5-bis(trifluoromethyl)benzaldehyde undergoes nucleophilic attack by the deprotonated indene-dione intermediate, facilitated by bases such as sodium acetate or piperidine. The reaction proceeds via a six-membered transition state, with the trifluoromethyl groups enhancing electrophilicity at the aldehyde carbon.

Table 1: Base Catalysts in Knoevenagel Condensation
Base Solvent Temperature (°C) Yield (%)
Sodium acetate Ethanol 25 61–85
Piperidine Toluene 80 34–45
Triethylamine Dichloromethane 40 52–68

Data adapted from large-scale studies on analogous systems.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) accelerate enolate formation but risk side reactions with trifluoromethyl groups. Ethanol emerges as the optimal solvent, balancing reactivity and selectivity at ambient temperatures. Elevated temperatures (80–100°C) in toluene improve reaction rates but necessitate rigorous moisture exclusion to prevent aldehyde hydration.

Nucleophilic Addition-Decarboxylation Approaches

Alkylation of Indene-1,3-dione Precursors

An alternative route involves alkylation of dialkyl phthalate derivatives with 3,5-bis(trifluoromethyl)benzyl halides. For example, treatment of diethyl phthalate with 3,5-bis(trifluoromethyl)benzyl bromide in tetrahydrofuran (THF) yields a phthalate intermediate, which undergoes decarboxylation under acidic conditions.

Table 2: Decarboxylation Conditions
Acid Catalyst Temperature (°C) Time (h) Yield (%)
H2SO4 120 6 48
HCl (conc.) 100 8 52
AcOH 140 4 41

This method avoids base-sensitive substrates but requires careful pH control to prevent trifluoromethyl group hydrolysis.

Oxidation Strategies for Indane Derivatives

Metal-Catalyzed Oxidation

Early approaches oxidized 2-[3,5-bis(trifluoromethyl)phenyl]indane using manganese-based catalysts with hydrogen peroxide, achieving modest yields (17–18%). The strong electron-withdrawing effect of trifluoromethyl groups slows oxidation kinetics, necessitating prolonged reaction times (24–48 h).

Peroxide-Based Systems

tert-Butyl hydroperoxide (TBHP) in acetonitrile selectively oxidizes the indane core without attacking trifluoromethyl substituents. However, scalability is limited by peroxide handling risks and byproduct formation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptations

Recent advancements employ microfluidic reactors to enhance heat transfer and mixing efficiency during Knoevenagel condensations. A representative protocol uses:

reactor.set_conditions(  
    solvent="ethanol",  
    base="sodium acetate",  
    residence_time="12 min",  
    temperature="25°C"  
)  

This configuration improves yield reproducibility to ±2% and reduces solvent consumption by 40% compared to batch processes.

Waste Management Protocols

Industrial syntheses recover unreacted aldehyde via vacuum distillation and treat wastewater with activated carbon to adsorb residual organofluorine compounds.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison
Parameter Knoevenagel Decarboxylation Oxidation
Average Yield (%) 73 47 18
Purity (HPLC, %) 99.2 95.8 89.4
Scalability High Moderate Low
Cost Index 1.0 1.8 3.2

Knoevenagel condensation outperforms other methods in yield and cost-effectiveness, though decarboxylation routes offer advantages for acid-stable substrates.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione (CAS 6549-64-0)

  • Structure : Substituted with 3,5-dimethylphenyl instead of trifluoromethyl groups.
  • Molecular Formula : C₁₇H₁₄O₂; Molecular Weight : 250.297 g/mol .
  • Key Differences: Electronic Effects: Methyl (-CH₃) groups are electron-donating, contrasting with the electron-withdrawing -CF₃ groups in the target compound. This difference alters reactivity in electrophilic substitutions.

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione

  • Structure: Features a fused thiazolidinone ring (containing sulfur and nitrogen) at the 2-position .
  • Key Differences: Reactivity: The thiazolidinone moiety introduces heteroatoms (S, N), enabling hydrogen bonding and metal coordination, which are absent in the target compound.

Chlorophacinone (2-[(4-Chlorophenyl)phenylacetyl]-1H-indene-1,3(2H)-dione)

  • Structure : Substituted with a chlorinated phenylacetyl group.
  • Key Differences: Bioactivity: Chlorophacinone is a well-known anticoagulant rodenticide. The chloro substituent enhances lipophilicity, promoting bioaccumulation, whereas the -CF₃ groups in the target compound may improve metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione C₁₉H₁₁F₆NO₂ 399.3 3,5-bis(trifluoromethyl)phenyl Pharmaceuticals, Agrochemicals
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione C₁₇H₁₄O₂ 250.297 3,5-dimethylphenyl Organic synthesis intermediates
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione Not provided Not provided Thiazolidinone ring Antimicrobial agents
Chlorophacinone C₂₃H₁₅ClO₃ 374.82 4-chlorophenylacetyl Rodenticides

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique chemical structure, which includes trifluoromethyl groups attached to a phenyl ring linked to an indene-dione framework. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science.

  • Molecular Formula : C17H8F6O2
  • Molecular Weight : 358.23 g/mol
  • Structural Features : The presence of trifluoromethyl groups enhances lipophilicity and stability, making the compound a candidate for further research.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The trifluoromethyl groups may enhance the compound's ability to penetrate biological membranes and interact with proteins, potentially leading to the inhibition of key enzymes or signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of indene-diones may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be relevant for developing therapeutic agents targeting metabolic pathways.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study investigated the effects of indene-dione derivatives on human cancer cell lines. Results indicated that compounds similar to this compound could induce apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Studies :
    • Research demonstrated that the compound could act as a competitive inhibitor for specific kinases involved in cancer progression. This suggests potential for therapeutic application in targeted cancer therapies.
  • Antimicrobial Activity :
    • In vitro assays revealed that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential use as antimicrobial agents.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
3,5-Bis(trifluoromethyl)phenyl isothiocyanateStructureContains an isothiocyanate functional group which may impart different reactivity compared to the dione structure.
5,5'-Bis(trifluoromethyl)-2,2'-bipyridineStructureFeatures a bipyridine core enhancing coordination chemistry potential.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivativesStructureIncorporates pyrazole rings that may exhibit distinct biological activities compared to the indene-dione framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach begins with forming the indene-dione core via condensation (e.g., phthalic anhydride derivatives), followed by Friedel-Crafts arylation to introduce the 3,5-bis(trifluoromethyl)phenyl group. Key parameters include:

  • Temperature : Maintain 0–5°C during electrophilic substitution to minimize side reactions.
  • Catalyst : Lewis acids (AlCl₃ or FeCl₃) enhance regioselectivity.
  • Solvent : Dichloromethane improves solubility of aromatic intermediates.
    Yields range from 45–60% after purification via silica-gel chromatography. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–200 ppm).
  • FT-IR : Confirms C=O stretches (~1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • X-ray crystallography : Resolves dihedral angles (55–65°) between the indene-dione core and trifluoromethylphenyl substituent, critical for understanding steric effects .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 422.0528) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound across assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables. To address this:

  • Standardization : Use uniform cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).
  • Orthogonal assays : Compare fluorescence-based (e.g., FLIPR) and colorimetric (e.g., MTT) readouts.
  • SAR studies : Synthesize analogs (e.g., mono-CF₃ or nitro-substituted) to isolate electronic effects.
    Meta-analysis of IC₅₀ values may reveal biphasic responses requiring modified Hill equation modeling .

Q. What theoretical frameworks guide structure-property relationship studies for trifluoromethyl-substituted indene-diones?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-311G**): Predict electron-withdrawing effects (Mulliken charge: -0.32e on meta-CF₃) and HOMO-LUMO gaps (~4.1 eV) for charge-transfer applications.
  • QSAR models : Use Hammett σ constants (σₘ = 0.43 for CF₃) to correlate substituent effects with logP (experimental logP = 3.2 ± 0.2).
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to rationalize anti-inflammatory activity .

Table 1. Comparison of Synthetic Approaches

MethodYield (%)Purity (%)AdvantagesLimitations
Friedel-Crafts Arylation5898High regioselectivityAnhydrous conditions required
Suzuki Coupling4295Mild reaction conditionsLimited to aryl boronic acids
Photochemical Cyclization3791Catalyst-freeLong reaction time (72h)
References :

Methodological Considerations for Environmental Impact Studies

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer :

  • Degradation studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) over 30 days.
  • Partitioning analysis : Measure octanol-water coefficients (log Kₒw) and soil adsorption isotherms.
  • Ecotoxicity : Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests.
    Computational tools (EPI Suite) predict biodegradation pathways and bioaccumulation potential .

Addressing Data Contradictions

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

  • Methodological Answer : Discrepancies often stem from:

  • Solvent effects : PCM models in DFT may not fully account for solvent polarity (e.g., DMF vs. THF).
  • Steric hindrance : X-ray data reveal unexpected torsional strain in crystalline states.
  • Kinetic vs. thermodynamic control : MD simulations (AMBER) can identify transient intermediates not observed experimentally.
    Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

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